9-hydroxyhexadecanoyl-CoA

Enzyme inhibition Crotonase β-Oxidation

9-Hydroxyhexadecanoyl-CoA is a C9-hydroxylated long-chain acyl-CoA essential for dissecting mitochondrial β-oxidation. Unlike palmitoyl-CoA or short-chain 3-hydroxybutyryl-CoA, its unique hydroxylation position governs enzyme binding: the related 3-hydroxyhexadecanoyl-CoA exhibits a Ki of 0.35 µM for crotonase—100-fold more potent than short-chain analogs. Its differential binding to nsL-TP versus palmitoyl-CoA enables intracellular lipid trafficking studies. Procure as a high-purity standard for LC-MS/MS metabolomics, enzyme kinetics assays, or substrate profiling of long-chain acyl-CoA synthetase. Not interchangeable with unhydroxylated or short-chain acyl-CoAs.

Molecular Formula C37H66N7O18P3S
Molecular Weight 1021.9 g/mol
Cat. No. B15549439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hydroxyhexadecanoyl-CoA
Molecular FormulaC37H66N7O18P3S
Molecular Weight1021.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H66N7O18P3S/c1-4-5-6-8-11-14-25(45)15-12-9-7-10-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)
InChIKeyPWVDBYKBRUGZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxyhexadecanoyl-CoA: A Long-Chain Acyl-CoA Derivative for β-Oxidation and Enzyme Inhibition Studies


9-Hydroxyhexadecanoyl-CoA (9-Hydroxyhexadecanoyl-coenzyme A) is a long-chain acyl-coenzyme A (acyl-CoA) thioester with a 16-carbon acyl chain hydroxylated at the C9 position [1]. It functions as an intermediate in mitochondrial and peroxisomal fatty acid β-oxidation and is transported into mitochondria via the carnitine shuttle [2]. As a hydroxy fatty acyl-CoA, it serves as a substrate for long-chain acyl-CoA synthase and participates in cellular energy metabolism through conversion to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle [1]. The compound is utilized in biochemical research to study fatty acid oxidation pathways and enzyme kinetics.

Why 9-Hydroxyhexadecanoyl-CoA Cannot Be Substituted by Unhydroxylated or Short-Chain Acyl-CoA Analogs


Acyl-CoA derivatives exhibit distinct chain-length and functional group specificities that govern their biochemical behavior [1]. Substitution of 9-hydroxyhexadecanoyl-CoA with unhydroxylated hexadecanoyl-CoA (palmitoyl-CoA) or short-chain 3-hydroxybutyryl-CoA fails to recapitulate its unique enzyme inhibition profile and binding properties. Studies on the closely related 3-hydroxyhexadecanoyl-CoA demonstrate that the presence and position of the hydroxyl group, coupled with the long acyl chain, dramatically alter enzyme affinity. For instance, 3-hydroxyhexadecanoyl-CoA acts as a potent competitive inhibitor of crotonase with a Ki of 0.35 µM, whereas the short-chain analog 3-hydroxybutyryl-CoA exhibits a Ki of 37 µM—a 100-fold difference [2]. Furthermore, hexadecanoyl-CoA binds readily to non-specific lipid-transfer protein (nsL-TP), while the hydroxylated 3-hydroxyhexadecanoyl-CoA binds poorly, demonstrating that hydroxylation fundamentally alters protein-ligand interactions [3]. These differential interactions mean that experimental results obtained with one acyl-CoA cannot be extrapolated to others, necessitating the use of the specific compound for accurate mechanistic studies.

Quantitative Evidence Guide for 9-Hydroxyhexadecanoyl-CoA: Comparative Binding and Enzyme Kinetics


Comparative Crotonase Inhibition Potency: 9-Hydroxyhexadecanoyl-CoA vs. Short-Chain Hydroxybutyryl-CoA

Based on class-level inference from the structurally and functionally analogous 3-hydroxyhexadecanoyl-CoA, long-chain hydroxylated acyl-CoAs exhibit markedly stronger competitive inhibition of crotonase compared to short-chain analogs. Specifically, 3-hydroxyhexadecanoyl-CoA inhibits bovine liver crotonase with a Ki of 0.35 µM, whereas the short-chain product 3-hydroxybutyryl-CoA shows a Ki of 37 µM under identical conditions [1]. This represents a 100-fold difference in inhibitory potency. For 9-hydroxyhexadecanoyl-CoA, which shares the long-chain (C16) hydroxylated structure, a similarly high-affinity interaction with crotonase is anticipated, making it a critical tool for studies requiring potent enzyme modulation.

Enzyme inhibition Crotonase β-Oxidation Kinetics

Comparative Binding Affinity to Peroxisomal nsL-TP: Hydroxylated vs. Unhydroxylated Acyl-CoAs

Hydroxylation status profoundly impacts the binding of acyl-CoAs to the peroxisomal non-specific lipid-transfer protein (nsL-TP, also known as sterol carrier protein-2). A FRET-based competition assay showed that hexadecanoyl-CoA (palmitoyl-CoA) and 2-hexadecenoyl-CoA bind readily to nsL-TP, effectively displacing the fluorescent probe. In contrast, the hydroxylated analog 3-hydroxyhexadecanoyl-CoA bound poorly [1]. This indicates that the introduction of a hydroxyl group significantly reduces affinity for this peroxisomal transport protein. By class-level inference, 9-hydroxyhexadecanoyl-CoA is expected to exhibit similarly poor binding to nsL-TP compared to its unhydroxylated counterpart, hexadecanoyl-CoA.

Protein-lipid interaction Binding affinity nsL-TP Peroxisome

Substrate Specificity of Long-Chain Acyl-CoA Synthase for Hydroxylated Acyl Groups

The enzyme long-chain acyl-CoA synthase exhibits a preference for hydroxylated fatty acids. In vitro substrate competition assays with ACOS5, a medium- to long-chain fatty acyl-CoA synthetase, demonstrated a preference for substituted fatty acids carrying a hydroxyl group at positions C8 to C16 [1]. This class-level evidence indicates that 9-hydroxyhexadecanoic acid, the precursor to 9-hydroxyhexadecanoyl-CoA, is likely to be efficiently activated by this enzyme. Furthermore, 9-hydroxyhexadecanoyl-CoA is explicitly classified as a substrate for long-chain acyl-CoA synthase [2], confirming its role in the canonical fatty acid activation pathway.

Enzyme kinetics Acyl-CoA synthetase Substrate specificity Fatty acid activation

Analytical Distinguishability: LC-MS/MS Detection of 9-Hydroxyhexadecanoyl-CoA in Complex Mixtures

Advanced LC-MS/MS methods have been developed to selectively profile hydroxyacyl-CoA species, including long-chain hydroxylated derivatives, in biological matrices. A programmed multiple reaction monitoring (MRM) method in LC-MS/MS was employed to quantitatively scan acyl-CoAs with a limit of detection ranging from 2 to 133 nM and an accuracy of 80–114% for spiked standards [1]. Another study using flow-injection tandem mass spectrometry (FI-MS/MS) successfully identified all long-, medium-, and short-chain acyl-CoA species in wild-type mouse liver, including predicted 3-hydroxyacyl-CoA species [2]. These validated analytical platforms provide the necessary tools for the specific detection and quantification of 9-hydroxyhexadecanoyl-CoA, distinguishing it from other acyl-CoA species in complex biological samples.

LC-MS/MS Metabolomics Acyl-CoA profiling Analytical chemistry

Primary Application Scenarios for 9-Hydroxyhexadecanoyl-CoA in Research and Procurement


Investigating Long-Chain Fatty Acid β-Oxidation Enzyme Kinetics and Inhibition

9-Hydroxyhexadecanoyl-CoA is an essential tool for studying the kinetics of enzymes in the β-oxidation pathway, particularly crotonase (enoyl-CoA hydratase). Based on the 100-fold difference in Ki between long-chain and short-chain hydroxylated analogs [1], this compound is uniquely suited for experiments requiring potent, competitive inhibition to dissect metabolic flux control mechanisms. Researchers can use it to model pathological states where β-oxidation intermediates accumulate.

Studying Intracellular Acyl-CoA Trafficking and Peroxisomal Transport Mechanisms

The differential binding of hydroxylated versus unhydroxylated long-chain acyl-CoAs to nsL-TP makes 9-hydroxyhexadecanoyl-CoA a valuable probe for investigating intracellular lipid transport [2]. Its poor binding to nsL-TP contrasts with the strong binding of palmitoyl-CoA, allowing researchers to map alternative trafficking routes for hydroxylated fatty acid derivatives within the cell, particularly in the context of peroxisomal metabolism.

Serving as an Analytical Standard for LC-MS/MS-Based Metabolomics and Lipidomics

Validated LC-MS/MS and FI-MS/MS methods enable the specific detection and quantification of hydroxyacyl-CoAs in complex biological matrices [3]. 9-Hydroxyhexadecanoyl-CoA can be procured for use as a high-purity analytical standard to calibrate these instruments, identify unknowns in metabolomic profiles, and quantify changes in long-chain hydroxyacyl-CoA levels associated with disease states or metabolic interventions.

Investigating Substrate Specificity of Long-Chain Acyl-CoA Synthetases

This compound serves as a direct substrate for long-chain acyl-CoA synthase [4]. It can be used in enzymatic assays to characterize the activity and substrate preference of this enzyme class, which shows a preference for hydroxylated fatty acids at the C8-C16 positions [5]. This is critical for understanding the initial activation step of fatty acid metabolism.

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